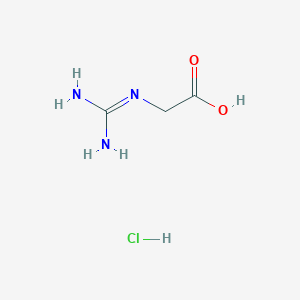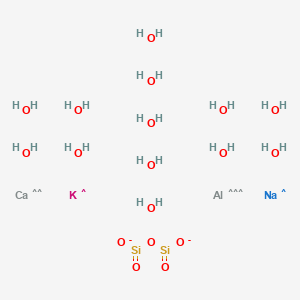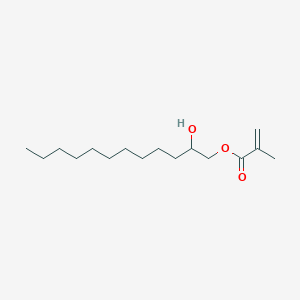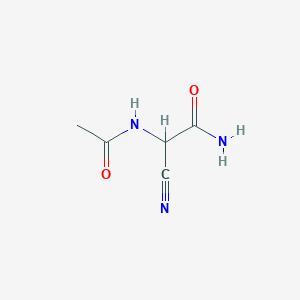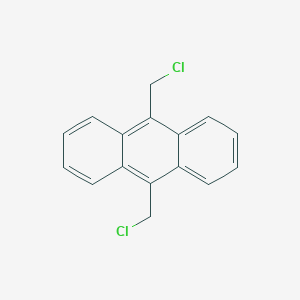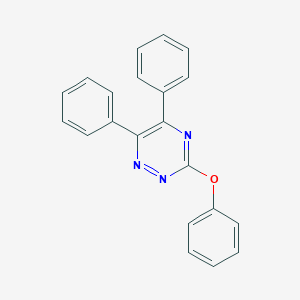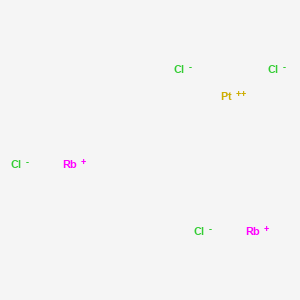
Dirubidium tetrachloroplatinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dirubidium tetrachloroplatinate, also known as Rb2PtCl4, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the platinum group metals and is commonly used in various scientific research applications, including catalysis, electrochemistry, and material science. In
Wissenschaftliche Forschungsanwendungen
Dirubidium tetrachloroplatinate has a wide range of scientific research applications, including catalysis, electrochemistry, and material science. In catalysis, this compound is used as a catalyst in various chemical reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. In electrochemistry, dirubidium tetrachloroplatinate is used as an electrode material in electrochemical cells, such as fuel cells and batteries. In material science, this compound is used as a precursor for the synthesis of other platinum-containing materials, such as nanoparticles and thin films.
Wirkmechanismus
The mechanism of action of dirubidium tetrachloroplatinate is not well understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with other molecules or ions to form complexes. This property makes dirubidium tetrachloroplatinate useful in various chemical reactions, such as catalysis and electrochemistry.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of dirubidium tetrachloroplatinate. However, studies have shown that this compound is relatively non-toxic and does not pose a significant health risk to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
Dirubidium tetrachloroplatinate has several advantages for lab experiments, including its high solubility in water and other polar solvents, its stability under various conditions, and its ability to act as a Lewis acid. However, this compound also has some limitations, such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of dirubidium tetrachloroplatinate. One area of research is the development of new catalytic applications for this compound, particularly in the field of organic synthesis. Another area of research is the synthesis of new platinum-containing materials using dirubidium tetrachloroplatinate as a precursor. Finally, there is a need for further studies on the biochemical and physiological effects of this compound, particularly in vivo studies in animal models.
Synthesemethoden
Dirubidium tetrachloroplatinate is typically synthesized using a two-step process. The first step involves the synthesis of rubidium hexachloroplatinate, which is then converted into dirubidium tetrachloroplatinate using a reducing agent. The reaction can be represented as follows:
2Rb2PtCl6 + H2 → 2Dirubidium tetrachloroplatinate + 4HCl
The resulting compound is a yellow-orange powder that is highly soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
13820-56-9 |
|---|---|
Produktname |
Dirubidium tetrachloroplatinate |
Molekularformel |
Cl4PtRb2 |
Molekulargewicht |
507.8 g/mol |
IUPAC-Name |
platinum(2+);rubidium(1+);tetrachloride |
InChI |
InChI=1S/4ClH.Pt.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI-Schlüssel |
LRXXQFAXAKNZLK-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2] |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2] |
Andere CAS-Nummern |
13820-56-9 |
Verwandte CAS-Nummern |
13965-91-8 (Parent) |
Synonyme |
dirubidium tetrachloroplatinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
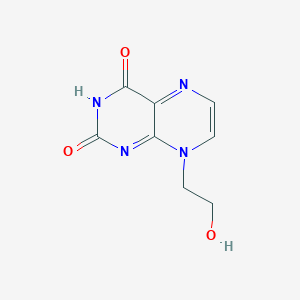
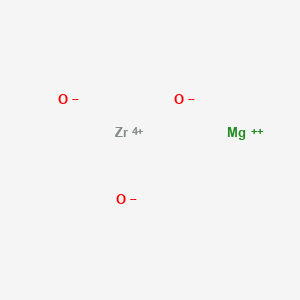
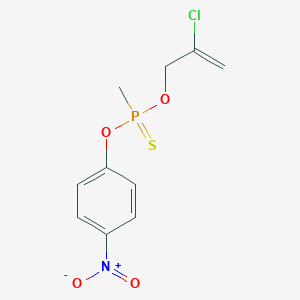
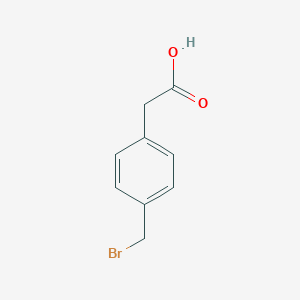
![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
